N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl(methyl)sulfamoyl group, a hydroxy-methylphenyl group, and a pyrazole-carboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzyl(methyl)sulfamoyl group: This can be achieved by reacting benzylamine with methylsulfonyl chloride under basic conditions.
Synthesis of the hydroxy-methylphenyl group: This involves the hydroxylation of a methylphenyl precursor using suitable oxidizing agents.
Construction of the pyrazole-carboxamide core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.
Inhibiting specific biochemical reactions: Such as those involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the hydroxyphenyl ring.
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Lacks the hydroxy group on the methylphenyl ring.
Uniqueness
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the hydroxy and methyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-17-8-13-21(24(30)14-17)22-15-23(28-27-22)25(31)26-19-9-11-20(12-10-19)34(32,33)29(2)16-18-6-4-3-5-7-18/h3-15,30H,16H2,1-2H3,(H,26,31)(H,27,28) |
InChI Key |
SYYDBGHKKNNYHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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